molecular formula C21H19N3OS B422252 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one CAS No. 1164483-12-8

2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one

Cat. No.: B422252
CAS No.: 1164483-12-8
M. Wt: 361.5g/mol
InChI Key: JZEFBZMLAJEBMC-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring fused with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the thiazole or indole rings .

Scientific Research Applications

2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylanilino)-5-[(1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the indole ring.

    2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-2-yl)methylene]-1,3-thiazol-4(5H)-one: Methyl group positioned differently on the indole ring.

Uniqueness

2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one is unique due to the specific positioning of the methyl group on the indole ring, which may influence its biological activity and chemical reactivity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds .

Properties

CAS No.

1164483-12-8

Molecular Formula

C21H19N3OS

Molecular Weight

361.5g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19N3OS/c1-13-8-9-16(10-14(13)2)22-21-23-20(25)19(26-21)11-15-12-24(3)18-7-5-4-6-17(15)18/h4-12H,1-3H3,(H,22,23,25)/b19-11-

InChI Key

JZEFBZMLAJEBMC-ODLFYWEKSA-N

SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C

Origin of Product

United States

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